
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis and Modification
Fmoc group is predominantly utilized for the protection of hydroxy-groups in peptide synthesis. It allows for selective deprotection under mild conditions, which is crucial for synthesizing peptides with complex structures. Gioeli and Chattopadhyaya (1982) highlighted its effectiveness in conjunction with various acid- and base-labile protecting groups, demonstrating its utility in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982). Similarly, Mellor and Chan (1997) described a method for the solid-phase synthesis of N-alkylhydroxamic acids using N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, showcasing the group's versatility in creating structurally diverse molecules (Mellor & Chan, 1997).
Material Science and Imaging
In the realm of material science and biological imaging, the Fmoc group has been employed to synthesize novel linkers for solid-phase synthesis, offering higher acid stability and facilitating the immobilization and subsequent modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000). This innovation has opened doors to creating more stable and efficient supports for complex chemical syntheses.
Structural and Supramolecular Chemistry
Research on Fmoc-protected amino acids has advanced understanding of structural and supramolecular features essential for designing and developing effective hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, contributing significantly to the field of crystallography and material design (Bojarska et al., 2020).
Biochemical Applications
On a biochemical level, the Fmoc group's properties facilitate the development of novel fluorescence probes and sensors, aiding in the detection and analysis of various biological processes. Nolan et al. (2006) described the synthesis and characterization of Zinpyr-1 and Zinpyr-4, two fluorescent Zn(II) sensors, for biological imaging applications, demonstrating the Fmoc group's utility in creating sensitive and selective probes for metal ions (Nolan et al., 2006).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(24(29)30,15-14-17-10-12-18(28)13-11-17)27-25(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23,28H,14-16H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIIPVKQGJKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2705503.png)
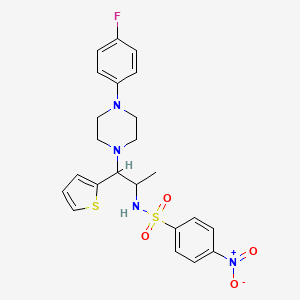
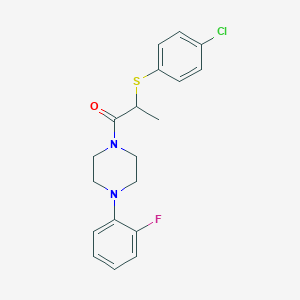
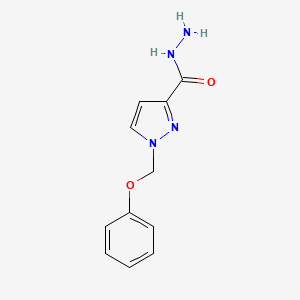
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)
![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)
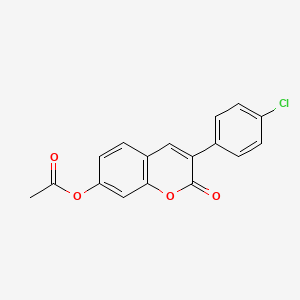
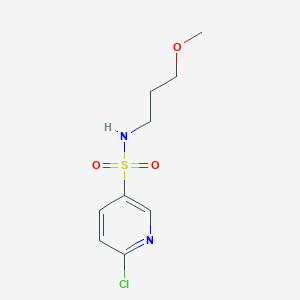
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2705522.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)
![Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2705524.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705525.png)